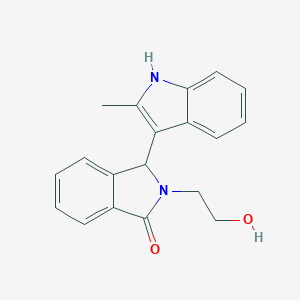
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as UNC3866 and has been found to have potential applications in various fields of study, including cancer research, neuroscience, and drug development.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves the inhibition of specific enzymes involved in cell division and neurotransmitter activity. This compound has been found to target the enzyme Aurora A kinase, which is involved in the regulation of cell division. By inhibiting this enzyme, 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters in the brain, and affect the expression of specific genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is that it may not be effective against all types of cancer cells.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone. One direction is the development of new cancer treatments based on this compound. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves several steps. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylene glycol to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has been found to have potential applications in various fields of scientific research. One of the main areas of study is cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Another area of study is neuroscience. Research has shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has the potential to modulate the activity of certain neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders.
Eigenschaften
Produktname |
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18N2O2/c1-12-17(15-8-4-5-9-16(15)20-12)18-13-6-2-3-7-14(13)19(23)21(18)10-11-22/h2-9,18,20,22H,10-11H2,1H3 |
InChI-Schlüssel |
XMQIBRFROQKIOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)
![6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)
![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)

![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)